molecular formula C12H12N2O2 B2405164 N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2396580-21-3

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2405164
CAS No.: 2396580-21-3
M. Wt: 216.24
InChI Key: UNFFTGDNQMWXKF-UHFFFAOYSA-N
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Description

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their broad substrate scope and functionalization potential, offering various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Scientific Research Applications

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide has a wide range of scientific research applications, including:

Future Directions

Benzoxazole derivatives have shown a wide range of pharmacological activities, indicating their potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide” and other benzoxazole derivatives. Further studies are also needed to understand their mechanisms of action and to optimize their synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a common synthetic route involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-11(15)13-8-5-6-9-10(7-8)16-12(4-2)14-9/h3,5-7H,1,4H2,2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFFTGDNQMWXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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